6-Fluoro-4-methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
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Overview
Description
6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the radical trifluoromethylation of carbon-centered intermediates under visible light photocatalytic conditions at room temperature . This method ensures selective generation of the trifluoromethoxy radical, which then reacts with the biphenyl precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]
- 4-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine
Uniqueness
6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[3-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c1-8-5-12(15)11(7-13(8)19)9-3-2-4-10(6-9)20-14(16,17)18/h2-7H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSTCBUFYCUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC(=CC=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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